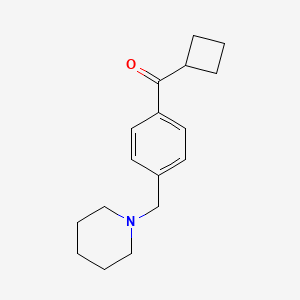

Cyclobutyl 4-(piperidinomethyl)phenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of substituted 2-phenyl-4-piperidinones, which are structurally related to Cyclobutyl 4-(piperidinomethyl)phenyl ketone, has been achieved through the reaction of styryl β-dimethylaminoethyl ketone hydrochlorides with aqueous solutions of ammonia or alkylamines. This process is noteworthy for its ability to produce pure stereoisomers of 4-piperidones, characterized by an equatorial disposition of all substituents in the piperidine ring. The reaction conditions, particularly the temperature, are adjusted based on the number and position of methyl substituents in the starting ketones, indicating a sensitive dependence on steric factors .

Molecular Structure Analysis

The molecular structure of the synthesized piperidinones has been elucidated using 1H and 13C NMR spectroscopy. These techniques have confirmed the formation of stereoisomers with specific spatial arrangements. The equatorial orientation of substituents in the piperidine ring is a significant structural feature that could influence the chemical behavior and biological activity of these compounds .

Chemical Reactions Analysis

In a related study, the [3+2] cycloaddition reaction involving L-phenylalanine and β,γ-unsaturated keto esters has been explored. This reaction proceeds with a notable regioselectivity and yield, underlining the potential for constructing piperidine derivatives through cycloaddition processes. The synthesis of eight piperidine derivatives has been reported, and their structures were confirmed by 1H NMR and HRMS, demonstrating the versatility of cycloaddition in generating diverse piperidine frameworks .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of Cyclobutyl 4-(piperidinomethyl)phenyl ketone are not detailed in the provided papers, the general properties of piperidine derivatives can be inferred. The stereochemistry of the piperidine ring, as well as the nature of the substituents, can significantly affect the compound's boiling point, solubility, and reactivity. The presence of a ketone group and a phenyl ring likely contributes to the compound's ability to engage in various chemical reactions, such as nucleophilic addition or condensation, and may also affect its pharmacokinetic properties if relevant to drug design .

Wissenschaftliche Forschungsanwendungen

Synthetic Utility in Organic Chemistry : Cyclobutyl compounds, including derivatives like cyclobutyl phenyl sulfoxide, have been utilized in the synthesis of complex organic molecules. For instance, cyclobutyl phenyl sulfoxide has been employed for the spiroannelation of cyclopentanone, highlighting its role in constructing spirocyclic compounds (Fitjer, Schlotmann, & Noltemeyer, 1995). This indicates that cyclobutyl 4-(piperidinomethyl)phenyl ketone could be explored for similar synthetic applications in organic chemistry.

Stabilization of Adjacent Carbanion Centers : The interaction of cyclobutyl groups with adjacent carbanion centers has been investigated to understand the stabilizing effects. Although no significant stabilization was observed with certain cyclobutylcarbinyl phenyl ketones, this area of research can provide insights into the reactivity and stability of cyclobutyl-containing compounds (Güven & Peynircioǧlu, 2002). Such studies are crucial for designing new reactions and understanding mechanistic pathways in organic synthesis.

Catalytic Applications in Organic Synthesis : Research on the catalytic applications of cyclobutyl-containing compounds, such as the gold-catalyzed cycloisomerization of 1,7-enyne esters to tetrahydropyridin-4-yl ketones, demonstrates the utility of cyclobutyl groups in facilitating complex transformations (Rao et al., 2013). This suggests potential catalytic roles for cyclobutyl 4-(piperidinomethyl)phenyl ketone in similar chemical reactions.

Eigenschaften

IUPAC Name |

cyclobutyl-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-5-4-6-15)16-9-7-14(8-10-16)13-18-11-2-1-3-12-18/h7-10,15H,1-6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDFANUWRYHSCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642720 |

Source

|

| Record name | Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 4-(piperidinomethyl)phenyl ketone | |

CAS RN |

898775-73-0 |

Source

|

| Record name | Cyclobutyl[4-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.